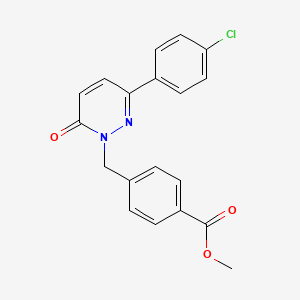
4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound has a molecular formula of C14H14N4O2S and a molecular weight of 302.35.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis has facilitated the creation of compounds containing 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one structures, revealing significant antimicrobial, antiurease, and antilipase activities. This method enables the efficient production of complex molecules with potential application in developing new therapeutic agents (Başoğlu et al., 2013).
Antimicrobial and Anticancer Potential
The synthesis of thiazolidinone derivatives incorporating this compound has shown promising antimicrobial properties against a variety of bacterial and fungal strains. Moreover, certain derivatives exhibit anticancer activities, highlighting the potential for these compounds in developing novel antimicrobial and anticancer therapies (Patel et al., 2012).
Analgesic Activities
Research into (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, related structures to this compound, has uncovered their significant analgesic properties, offering a potential pathway for developing new pain management solutions (Manoury et al., 1979).
Antibacterial Drug Design
A study on piperazine-linked benzothiazolyl-4-thiazolidinones, related to this compound, demonstrated highly potent antibacterial effects. These findings suggest the potential for these compounds in designing new antibacterial drugs that are more effective than current options (Patel & Park, 2014).
Material Science Applications
In material science, derivatives of this compound have been explored for their optical and electronic properties. These compounds have been utilized in the synthesis of novel organic compound thin films, which show potential in optoelectronic implementations due to their suitable optical band gaps (Thabet et al., 2020).
Direcciones Futuras
Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one”, and studying their biological activities. This could lead to the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The downstream effects of this could include improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic function is impaired .
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This could potentially lead to improvements in memory and cognition, particularly in conditions characterized by impaired cholinergic function .
Propiedades
IUPAC Name |
4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAIFHMEOYLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)


![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)



![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)
![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)
